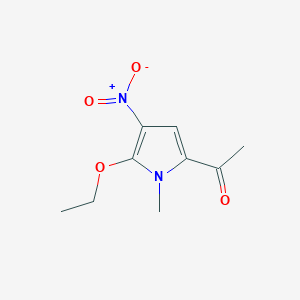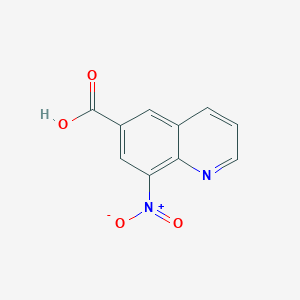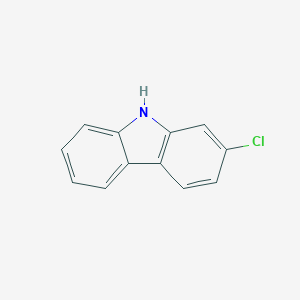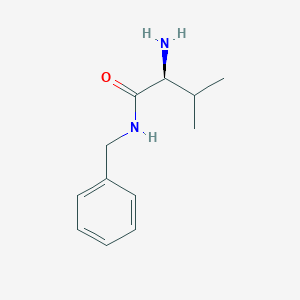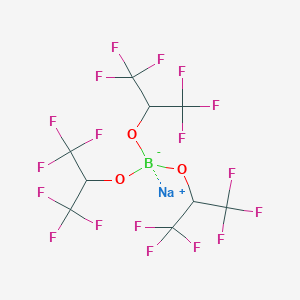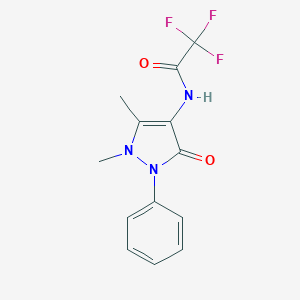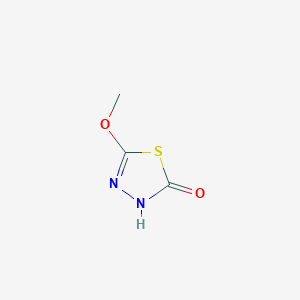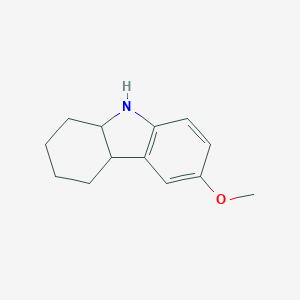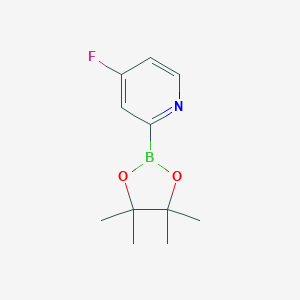
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It is a derivative of boric acid and is often used in organic synthesis reactions .
Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.05 and a predicted boiling point of 302.8±27.0 °C . It is also predicted to have a density of 1.09±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystallography : A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates, which include derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. These compounds were synthesized through a substitution reaction and their structures were confirmed using various spectroscopic methods and X-ray diffraction. DFT calculations were performed to further understand their molecular structures, showing consistency with crystal structures obtained from X-ray diffraction (Huang et al., 2021).
Conformational and Molecular Structure Studies : Another study by the same group in the same year also investigated the molecular electrostatic potential and frontier molecular orbitals of these compounds. They revealed some of the physicochemical properties of these compounds through DFT studies, which were in line with the structural data obtained from single crystal X-ray diffraction (Huang et al., 2021).
Applications in Chemistry and Materials Science
Borolan-2-yl as Anion Acceptors : Kucuk and Abe (2020) explored the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anion acceptor in fluoride shuttle batteries. This compound, along with a structurally similar one, was examined for its effect on fluoride ion conductivity and solubility in electrolytes, contributing to enhanced battery performance (Kucuk & Abe, 2020).
Electron Transport Material Synthesis : Zha Xiangdong et al. (2017) developed an efficient synthesis method for a key intermediate, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene. This method was used in the gram-scale synthesis of an electron transport material, showcasing the compound's utility in material science (Zha Xiangdong et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Boronic acid derivatives like this compound have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of these applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDFLHPACNEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1260152-43-9 |
Source


|
| Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

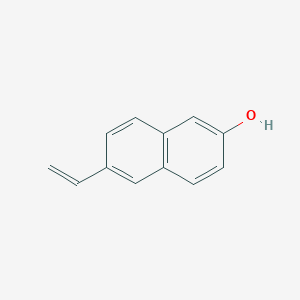
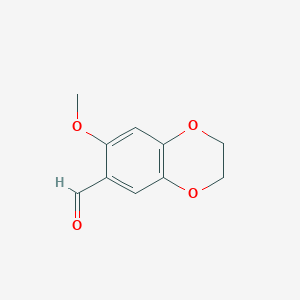
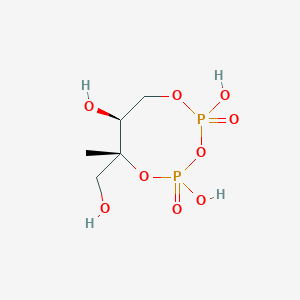
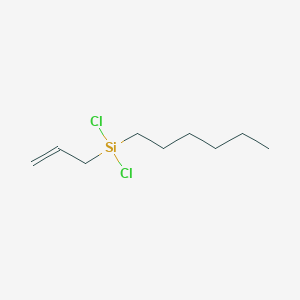
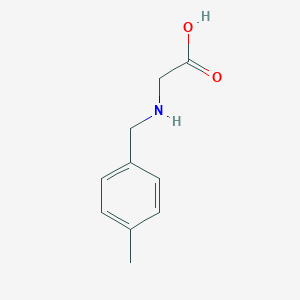
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
